4-(1-Azepanyl)-5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of an azepane ring, a biphenyl group, and a thienopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidine, a similar scaffold, has a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been used in the development of a variety of biphenyl-containing compounds through pd-catalyzed one-pot direct ortho c–h arylation .
Result of Action
Similar compounds have demonstrated potent antiproliferative activity against four tumor cell lines .
Future Directions
Pyrido[2,3-d]pyrimidines, including “4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine”, represent an interesting class of compounds for future research due to their broad spectrum of biological activities . Further studies could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of this compound. This could potentially lead to the development of new selective, effective, and safe therapeutic agents .
Biochemical Analysis
Cellular Effects
Pyrimidines and their derivatives have been shown to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are likely due to their interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
They may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated thienopyrimidine in the presence of a palladium catalyst.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the thienopyrimidine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienopyrimidine core and the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Azepanyl)-6-phenylthieno[2,3-d]pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-(1-Azepanyl)-5-[1,1’-biphenyl]-4-ylthieno[2,3-d]pyrimidine is unique due to its specific structural features, such as the combination of an azepane ring, a biphenyl group, and a thienopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(azepan-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S/c1-2-7-15-27(14-6-1)23-22-21(16-28-24(22)26-17-25-23)20-12-10-19(11-13-20)18-8-4-3-5-9-18/h3-5,8-13,16-17H,1-2,6-7,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGXSQGRCAGYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.